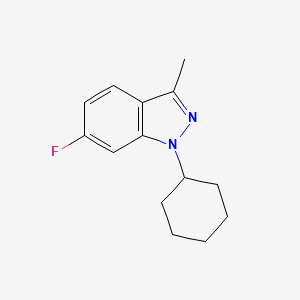

1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclohexyl-6-fluoro-3-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2/c1-10-13-8-7-11(15)9-14(13)17(16-10)12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXHDENJJCRAPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)F)C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695815 |

Source

|

| Record name | 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-02-6 |

Source

|

| Record name | 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of therapeutically significant molecules. Its unique bioisosteric relationship with indole and benzimidazole has made it a focal point in medicinal chemistry, leading to the development of drugs with anti-inflammatory, anti-tumor, and anti-HIV activities.[1] The strategic introduction of substituents allows for the fine-tuning of a compound's pharmacological profile. Specifically, N-alkylation and fluorination are two key modifications known to enhance metabolic stability, binding affinity, and bioavailability.[2]

This technical guide provides a comprehensive, field-proven pathway for the synthesis of This compound , a representative molecule embodying these critical structural features. The narrative is structured to provide not just a sequence of steps, but a deep understanding of the causality behind each methodological choice, from the initial construction of the fluorinated indazole core to the final regioselective installation of the cyclohexyl group. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust and reproducible synthetic route.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves two primary disconnections. The first is the N1-cyclohexyl bond, revealing the core heterocyclic intermediate, 6-fluoro-3-methyl-1H-indazole. The second disconnection breaks the pyrazole ring of the indazole, leading back to a suitably substituted ortho-aminoacetophenone derivative. This strategy leverages common and high-yielding synthetic transformations.

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the 6-Fluoro-3-methyl-1H-indazole Core

The construction of the indazole ring system is the foundational stage of this synthesis. The chosen pathway begins with a commercially available substituted acetophenone and proceeds through a classical, high-yielding sequence involving reduction followed by a diazotative cyclization. This approach is well-precedented for creating 3-substituted indazoles.[1]

Step 1: Reduction of 1-(4-Fluoro-2-nitrophenyl)ethanone

Principle & Rationale: The initial step involves the selective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is an excellent choice for this transformation due to its high efficiency, clean conversion, and the generation of water as the only byproduct. Palladium on carbon (Pd/C) is a robust and widely used catalyst for this purpose. The reaction is typically run under a positive pressure of hydrogen gas to ensure complete conversion.

Experimental Protocol: Synthesis of 1-(2-Amino-4-fluorophenyl)ethanone

-

Setup: To a hydrogenation vessel, add 1-(4-fluoro-2-nitrophenyl)ethanone (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (approx. 10 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-2 mol%). The catalyst should be handled with care as it can be pyrophoric.

-

Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 4-6 hours).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 1-(2-amino-4-fluorophenyl)ethanone, which is often used in the next step without further purification.

Step 2: Diazotative Cyclization

Principle & Rationale: This key step forms the indazole ring. The ortho-aminoacetophenone intermediate is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form an in-situ diazonium salt. This salt then undergoes spontaneous intramolecular cyclization, followed by dehydration, to yield the stable aromatic indazole ring. The methyl group from the acetyl moiety becomes the C3-substituent of the indazole. This is a variation of classical indazole syntheses.[3]

Experimental Protocol: Synthesis of 6-Fluoro-3-methyl-1H-indazole

-

Dissolution: Dissolve 1-(2-amino-4-fluorophenyl)ethanone (1.0 eq) in a mixture of glacial acetic acid and water. Cool the solution to 0-5 °C in an ice bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of the indazole product may be observed as a precipitate.

-

Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.

-

Isolation: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the mixture is neutral (pH ~7). The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-fluoro-3-methyl-1H-indazole.

Part II: Regioselective N1-Cyclohexylation of the Indazole Core

The alkylation of an unsymmetrically substituted indazole presents a significant regioselectivity challenge, as the reaction can occur at either the N1 or N2 position of the pyrazole ring. For many biological applications, isolating the pure N1-isomer is critical.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physicochemical Properties of Indazole-Based Active Pharmaceutical Ingredients

A Foreword on the Subject Compound: 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Initial research into the specific compound, this compound, reveals a notable absence of publicly available data regarding its physicochemical properties. This compound, identified by CAS Number 885272-02-6, appears to be a novel or proprietary molecule not extensively characterized in peer-reviewed literature or public databases.[1]

In the spirit of providing a valuable and scientifically grounded technical guide for researchers, scientists, and drug development professionals, this document will pivot to a comprehensive analysis of the indazole scaffold itself—a core motif of significant interest in modern medicinal chemistry.[2][3][4][5][6] We will use established principles and data from well-characterized, structurally related indazole derivatives to illustrate the critical physicochemical assessments necessary for advancing such a compound through the drug development pipeline. This approach ensures that the methodologies, interpretations, and strategic insights remain directly relevant to the target audience.

Introduction: The Strategic Importance of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a marketed drug is critically dependent on a thorough understanding of its physicochemical properties.[7] These intrinsic attributes of an active pharmaceutical ingredient (API) govern its behavior from the moment of formulation to its interaction with the biological target.[8][9][10][11][12] For the indazole class of compounds, which are prominent in the development of treatments for cancer, inflammation, and neurological disorders, this characterization is paramount.[4][13]

This guide provides an in-depth exploration of the key physicochemical pillars essential for the preclinical and formulation development of an indazole-based API. We will delve into solid-state properties, solution behavior, and lipophilicity, offering both the "how" through detailed experimental protocols and the "why" by connecting these properties to critical drug development outcomes like bioavailability, stability, and manufacturability.[14][]

Solid-State Characterization: The Foundation of a Stable and Efficacious Drug

The solid form of an API is a critical determinant of its stability, dissolution rate, and processability.[8][10] An API's ability to exist in multiple crystalline forms, known as polymorphism, can have profound implications for its therapeutic efficacy and regulatory approval.[11][14]

Key Solid-State Properties & Their Significance

| Property | Significance in Drug Development | Common Analytical Technique(s) |

| Melting Point | A fundamental indicator of purity and identity. A sharp melting range typically suggests high purity. | Differential Scanning Calorimetry (DSC) |

| Crystallinity | Determines the arrangement of molecules in the solid state (crystalline vs. amorphous). Crystalline forms are generally more stable, while amorphous forms often exhibit higher solubility. | X-ray Powder Diffraction (XRPD) |

| Polymorphism | The existence of multiple crystal forms. Different polymorphs can have different solubilities, stabilities, and melting points. Identifying the most stable polymorph is a critical regulatory requirement.[8][11] | XRPD, DSC, Thermogravimetric Analysis (TGA) |

| Hygroscopicity | The tendency of a substance to absorb moisture from the air. High hygroscopicity can affect powder flow, stability, and formulation integrity. | Dynamic Vapor Sorption (DVS) |

Experimental Protocol: Polymorph Screening via XRPD

X-ray Powder Diffraction (XRPD) is the definitive technique for identifying crystalline structures and polymorphs.[8] Each crystalline form produces a unique diffraction pattern, acting as a fingerprint.

Objective: To identify the crystalline form(s) of a new indazole derivative.

Methodology:

-

Sample Preparation: Gently grind approximately 5-10 mg of the API using a mortar and pestle to ensure a fine, homogenous powder.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, even surface.

-

Instrument Setup: Place the sample holder into the XRPD instrument. Set the X-ray source (commonly Cu Kα) and configure the scan parameters (e.g., 2θ range of 2° to 40°, step size of 0.02°, scan speed of 1°/min).

-

Data Acquisition: Initiate the scan. The instrument will rotate the sample relative to the X-ray beam and detector, recording the intensity of diffracted X-rays at each angle.

-

Analysis: The resulting diffractogram (a plot of intensity vs. 2θ angle) is analyzed. The positions and relative intensities of the peaks are compared to reference patterns or data from other batches to identify the specific polymorph.

Causality: The choice of a wide 2θ scan range is to ensure that all characteristic diffraction peaks are captured. A slow scan speed is employed to improve the signal-to-noise ratio, allowing for the detection of minor crystalline phases.

Solution-State Properties: Solubility and Ionization

The behavior of a drug in solution is fundamental to its absorption and distribution in the body. Aqueous solubility and the ionization constant (pKa) are two of the most influential parameters.[16][17]

Aqueous Solubility

Aqueous solubility is a primary driver of oral bioavailability.[16] Poor solubility can lead to low and variable absorption, hindering therapeutic efficacy.[14] Solubility is typically assessed across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to mimic the conditions of the gastrointestinal tract.[18]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[19][20]

Objective: To determine the equilibrium solubility of an indazole derivative in different pH buffers.

Methodology:

-

Preparation: Prepare a series of buffers at various pH values (e.g., 1.2, 4.5, 6.8, 7.4).

-

Addition of API: Add an excess amount of the solid API to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 37°C to simulate physiological conditions) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[18]

-

Sample Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw a sample of the supernatant, and immediately filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility at that specific pH and temperature.

Self-Validation: The protocol's integrity is maintained by ensuring that a solid excess of the API remains at the end of the experiment, confirming that the solution was indeed saturated. Analysis of samples at multiple time points (e.g., 24 and 48 hours) can be performed to confirm that equilibrium has been reached.

Caption: Relationship between Physicochemical Properties and Drug Development Outcomes.

Conclusion

The physicochemical characterization of an NCE is not merely a data-gathering exercise; it is a strategic imperative that informs every subsequent step of drug development. For an indazole-based candidate like this compound, a deep understanding of its solid-state properties, solution behavior, and lipophilicity is essential for designing a stable, bioavailable, and manufacturable drug product. The experimental protocols and principles outlined in this guide provide a robust framework for researchers to de-risk their development programs and maximize the potential for clinical success.

References

- Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?

- AlfatestLab. API: solid state robust characterization in key to cut costs and time!

- Auriga Research. Solid State Characterization.

- PubMed. Solid-state analysis of the active pharmaceutical ingredient in drug products.

- Patheon pharma services. Understanding the Roles of Solid-State Characterization and Crystallization Within the Product Lifecycle.

- International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- PharmaeliX. (2021, December 25). pKa Value Determination Guidance 2024.

- Determination of pKa Values by Liquid Chromatography.

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Creative Biolabs. Physicochemical Characterization.

- Pace Analytical. Characterization of Physicochemical Properties.

- ResearchGate. (2025, November 14). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

- CMC / BOC Sciences. Physicochemical Characterization.

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Slideshare. solubility experimental methods.pptx.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- ACS Publications. (2017, February 10). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry.

- PMC - NIH. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives.

- JBINO. physicochemical property of drug molecules with respect to drug actions.

- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.

- Enamine. LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.

- Scribd. Understanding LogP and LogD in Lipophilicity.

- Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.

- Request PDF. (2025, November 21). Pharmacological Properties of Indazole Derivatives: Recent Developments.

- PubMed. Pharmacological properties of indazole derivatives: recent developments.

- ACD/Labs. LogP—Making Sense of the Value.

- The Role of Indazole Derivatives in Modern Drug Discovery.

- PMC - PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- CAS数据库. 1H-Indazole,1-cyclohexyl-6-fluoro-3-methyl- 885272-02-6.

- Chem-Impex. 6-Fluoro-1H-indazole-3-carboxylic acid.

Sources

- 1. 885272-02-6 1H-Indazole,1-cyclohexyl-6-fluoro-3-methyl- - CAS数据库 [cheman.chemnet.com]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jbino.com [jbino.com]

- 8. solitekpharma.com [solitekpharma.com]

- 9. alfatestlab.com [alfatestlab.com]

- 10. aurigaresearch.com [aurigaresearch.com]

- 11. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Understanding the Roles of Solid-State Characterization and Crystallization Within the Product Lifecycle - Patheon pharma services [patheon.com]

- 13. chemimpex.com [chemimpex.com]

- 14. pacelabs.com [pacelabs.com]

- 16. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 17. researchgate.net [researchgate.net]

- 18. solubility experimental methods.pptx [slideshare.net]

- 19. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 20. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 885272-02-6

Introduction

1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole scaffold is a significant pharmacophore in modern medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2] The unique structural features of this particular derivative, including the cyclohexyl group at the 1-position, a fluorine atom at the 6-position, and a methyl group at the 3-position, suggest its potential for nuanced biological activity and make it a compound of interest for further investigation in drug discovery and development. This guide provides a comprehensive technical overview of its synthesis, predicted physicochemical properties, and potential applications, drawing upon established knowledge of related indazole derivatives.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a bicyclic indazole core with specific substitutions that influence its steric and electronic properties. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity to target proteins, while the cyclohexyl and methyl groups contribute to its lipophilicity and overall three-dimensional shape.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Estimation |

| Molecular Formula | C₁₄H₁₇FN₂ | Calculated |

| Molecular Weight | 232.30 g/mol | Calculated |

| Aqueous Solubility | Poor | Indazole derivatives often exhibit low aqueous solubility.[3] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | DMSO is a common solvent for creating stock solutions of indazole derivatives for in vitro assays.[3] |

| Storage of Powder | 2-8°C | Based on vendor recommendations for similar fluorinated indazole compounds.[3] |

| Storage of Solution | -20°C or -80°C in aliquots | To maintain stability and avoid repeated freeze-thaw cycles.[3] |

Synthesis Strategies

The synthesis of this compound would likely follow established methodologies for the construction of the indazole ring system, with subsequent or tandem N-alkylation. Several robust synthetic routes are available for creating substituted indazoles.[4][5]

A plausible synthetic approach could involve a multi-step process starting from a commercially available fluorinated aromatic precursor. The core indazole ring is often formed through a cyclization reaction.

Diagram 1: Generalized Synthetic Workflow for Substituted Indazoles

Caption: A potential synthetic pathway for this compound.

Experimental Protocol: A Representative Indazole Synthesis

The following is a generalized, representative protocol for the synthesis of an N-substituted indazole derivative, which could be adapted for the target molecule. This protocol is based on the nucleophilic substitution of an existing indazole core.[6]

Step 1: Preparation of the Indazole Core (e.g., 6-fluoro-3-methyl-1H-indazole) This intermediate would likely be synthesized from a corresponding fluorinated acetophenone derivative through reaction with hydrazine.

Step 2: N-Alkylation

-

Materials: 6-fluoro-3-methyl-1H-indazole, cyclohexyl bromide (or iodide), a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile).

-

Procedure: a. Dissolve the 6-fluoro-3-methyl-1H-indazole in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add the base to the solution and stir for a short period to deprotonate the indazole nitrogen. c. Add cyclohexyl bromide dropwise to the reaction mixture. d. Heat the reaction to an appropriate temperature (e.g., 60-80°C) and monitor its progress using thin-layer chromatography (TLC). e. Upon completion, cool the reaction to room temperature and quench with water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the final product.

Potential Applications in Drug Discovery

The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Indazole-containing compounds have been investigated for a wide range of therapeutic applications.

-

Oncology: Many indazole derivatives have been developed as potent kinase inhibitors for the treatment of cancer.[7] They can target various kinases involved in cell signaling pathways that are dysregulated in cancer.

-

Anti-inflammatory and Analgesic Agents: Some indazole-based compounds exhibit anti-inflammatory and analgesic properties.[8][9]

-

Antibacterial Agents: Novel indazole derivatives have been discovered as bacterial gyrase B inhibitors, showing promise for combating antibiotic-resistant bacteria.[10]

-

Neurological Disorders: Indazole derivatives have been explored for their potential in treating neurodegenerative diseases.[1][8]

The specific substitutions on this compound suggest that it could be a candidate for screening in these and other therapeutic areas. The lipophilic cyclohexyl group may enhance cell permeability and interaction with hydrophobic binding pockets of target proteins.

Potential Mechanism of Action

Given the prevalence of indazole derivatives as kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of one or more protein kinases. The indazole ring can act as a bioisostere for other aromatic systems like indole and can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[2]

Diagram 2: Generalized Kinase Inhibition by an Indazole Derivative

Caption: Competitive inhibition of ATP binding to a kinase by an indazole-based inhibitor.

Conclusion

This compound is a molecule of significant interest for chemical and pharmaceutical research. While specific experimental data is currently limited, this in-depth technical guide provides a solid foundation for its synthesis, predicted properties, and potential applications based on the well-established chemistry and pharmacology of the indazole class of compounds. Further experimental validation of the properties and biological activities of this specific molecule is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E74(Pt 7), 984–987. [Link]

-

Organic Chemistry Portal. Indazole Synthesis. [Link]

- Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.

-

Verma, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1185-1215. [Link]

-

Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. [Link]

-

Tari, L. W., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 899–904. [Link]

-

Wang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3197. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Bouziane, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(35), 21476–21488. [Link]

-

ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. [Link]

-

Li, G. R., et al. (2008). 1-[1-Hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone, a Potent and Highly Selective Small Molecule Blocker of the Large-Conductance Voltage-Gated and Calcium-Dependent K+ Channel. The Journal of Pharmacology and Experimental Therapeutics, 326(2), 556–564. [Link]

-

Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link]

-

ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link]

-

IUCr. 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 6. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole is a substituted indazole derivative. The indazole core is a key pharmacophore in numerous compounds with a wide range of biological activities. Precise structural elucidation and confirmation of identity are paramount in the development of any new chemical entity for research or therapeutic use. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are fundamental tools for achieving this.

This technical guide provides a comprehensive overview of the expected spectral data for this compound. While experimental spectra for this specific molecule are not publicly available, this guide will leverage data from a closely related analog, 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole , to predict and interpret the spectral characteristics. This approach provides a robust framework for researchers working with this and similar molecules.

Predicted Spectral Data for this compound

Based on the analysis of the closely related analog, the following spectral characteristics are predicted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Cyclohexyl Protons: A series of multiplets is expected in the range of δ 1.2-2.0 ppm, integrating to 10 protons. An additional multiplet, shifted further downfield (approximately δ 4.1-4.3 ppm), corresponds to the single proton on the carbon atom directly attached to the indazole nitrogen.

-

Methyl Protons: A sharp singlet at approximately δ 2.5 ppm, integrating to 3 protons, is characteristic of the methyl group at the 3-position of the indazole ring.

-

Indazole Aromatic Protons: The protons on the fluorinated benzene ring of the indazole core will appear as multiplets in the aromatic region (δ 6.8-7.5 ppm). Due to fluorine coupling, these signals will exhibit complex splitting patterns.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Cyclohexyl Carbons: Signals for the six carbons of the cyclohexyl ring are expected in the aliphatic region (δ 25-60 ppm).

-

Methyl Carbon: A signal for the methyl carbon at the 3-position will appear at approximately δ 10-15 ppm.

-

Indazole Carbons: The carbons of the indazole ring system will resonate in the aromatic region (δ 95-165 ppm). The carbon bearing the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the aromatic ring will exhibit smaller two- and three-bond couplings to fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexyl and methyl groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching will appear above 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1625 cm⁻¹ region.

-

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the 1100-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (C₁₄H₁₇FN₂).

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the cyclohexyl group or parts of it, and potentially the methyl group.

Experimental Data of a Close Analog: 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

To provide a concrete reference, the following experimental data is presented for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, as detailed in US Patent 6,211,222.[1] The key difference between this analog and the target molecule is the presence of an ethyl group instead of a methyl group at the 3-position.

NMR and IR Data for 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole[1]

| Parameter | ¹H NMR (400 MHz, CDCl₃) δ | ¹³C NMR (100 MHz, CDCl₃) δ | **IR (cm⁻¹) ** |

| Ethyl Group | 1.33 (t, 3H, J=7.7 Hz), 2.93 (q, 2H, J=7.7 Hz) | 13.97, 20.53 | - |

| Cyclohexyl Group | 1.35-1.44 (m, 2H), 1.47-1.96 (m, 8H), 4.14-4.22 (m, 1H) | 25.37, 25.84, 32.32, 58.18 | 2968, 2934, 2856 |

| Indazole Ring | 6.81 (dt, 1H, J=8.9, 2.1 Hz), 6.99 (dd, 1H, J=9.8, 2.1 Hz), 7.40 (ddd, 1H, J=8.7, 5.2, 0.4 Hz) | 94.77 (d, J=27.4 Hz), 109.11 (d, J=26.0 Hz), 119.38, 121.75 (d, J=11.5 Hz), 139.89 (d, J=13.0 Hz), 146.61, 161.95 (d, J=242 Hz) | 1624, 1507, 1174, 1125, 825 |

Interpretation and Comparison

The spectral data of the ethyl-substituted analog provides a strong basis for predicting the spectra of the methyl-substituted target compound.

-

¹H NMR: The most significant difference will be the signals for the 3-substituent. The triplet and quartet of the ethyl group in the analog will be replaced by a sharp singlet for the methyl group in this compound. The chemical shifts and splitting patterns of the cyclohexyl and aromatic protons are expected to be very similar.

-

¹³C NMR: The two signals for the ethyl group in the analog will be replaced by a single signal for the methyl group in the target compound. The chemical shifts of the other carbons should be largely unaffected. The characteristic large C-F coupling constant for the carbon bearing the fluorine atom is a key identifying feature.

-

IR: The IR spectra of the two compounds are expected to be very similar, with the primary absorptions corresponding to the shared functional groups.

-

MS: The molecular ion peak for this compound will be 14 mass units lower than that of the ethyl analog. The fragmentation patterns are expected to be analogous.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectral data for small organic molecules like this compound.

NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts of all signals.

-

IR Data Acquisition

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers (cm⁻¹) of the major absorption bands.

-

Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

-

Data Acquisition (e.g., using Electrospray Ionization - ESI):

-

Infuse the sample solution into the mass spectrometer's ion source.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive ion mode).

-

Analyze the fragmentation pattern to gain further structural information.

-

Conclusion

References

- US Patent 6,211,222 B1. (2001).

Sources

Whitepaper: A Strategic Approach to Unveiling the Therapeutic Potential of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole: A Technical Guide to Biological Activity Screening

Introduction: The Privileged Indazole Scaffold and the Promise of a Novel Derivative

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This structural motif is a cornerstone in the design of numerous therapeutic agents due to its ability to form key interactions with a wide array of biological targets. The versatility of the indazole ring is evidenced by its presence in FDA-approved drugs with diverse mechanisms of action, including the anti-cancer kinase inhibitors pazopanib and axitinib, the antiemetic granisetron, and the non-steroidal anti-inflammatory drug (NSAID) benzydamine.[3][4][5] The broad spectrum of reported biological activities for indazole derivatives—spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects—compels the thorough investigation of novel analogues.[1][2][6]

This technical guide outlines a comprehensive and logical screening cascade for a novel compound, 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole . The strategic incorporation of a cyclohexyl group at the N1 position, a fluorine atom at the 6-position, and a methyl group at the 3-position presents a unique chemical entity with the potential for enhanced potency, selectivity, and favorable pharmacokinetic properties. This document serves as a roadmap for researchers, scientists, and drug development professionals to systematically evaluate its therapeutic potential. The proposed workflows are designed to be self-validating, with clear decision points and a focus on elucidating the compound's mechanism of action.

Part 1: The Proposed Screening Cascade: A Multi-Pronged Approach

Given the established therapeutic relevance of the indazole scaffold, a multi-pronged screening approach is warranted. We propose a tiered evaluation focusing on three key areas with a high probability of yielding significant findings: anticancer, anti-inflammatory, and antimicrobial activities. This parallel yet hierarchical strategy ensures an efficient allocation of resources, starting with broad, high-throughput primary assays and progressing to more complex, mechanism-focused secondary and tertiary evaluations for promising hits.

Caption: Tiered screening cascade for this compound.

Part 2: Anticancer Activity Evaluation

The indazole core is a well-established pharmacophore in oncology.[3][4][7] Numerous derivatives have demonstrated potent anti-proliferative activity through various mechanisms, including the inhibition of kinases such as ALK, EGFR, and VEGFR, as well as interference with cell cycle progression and induction of apoptosis.[3][8][9]

Primary Screening: Broad Cytotoxicity Assessment

The initial step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines. The NCI-60 panel is a comprehensive starting point, but a smaller, representative panel can also be employed.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.[10][11]

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry.[10] A reduction in signal indicates decreased cell viability.

-

Causality of Choice: The MTT assay is a robust, inexpensive, and widely accepted method for high-throughput screening of cytotoxic compounds, making it ideal for initial evaluation.[12][13]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, K562 for leukemia) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[14]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Secondary Screening: Elucidating the Mode of Cell Death

If the compound exhibits an IC₅₀ value below a predefined threshold (e.g., < 20 µM), the next logical step is to determine whether it induces apoptosis and/or causes cell cycle arrest.

Recommended Assays:

-

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining followed by Flow Cytometry.[15]

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry.[14]

Experimental Protocol: Apoptosis Assay

-

Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Staining: Harvest and wash the cells, then resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, necrotic) will reveal the primary mode of cell death.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |

| MCF-7 | Breast Adenocarcinoma | 8.5 | 0.9 |

| A549 | Lung Carcinoma | 12.2 | 1.5 |

| K562 | Chronic Myeloid Leukemia | 5.1 | 0.5 |

| HEK-293 | Normal Embryonic Kidney | > 100 | 5.8 |

Part 3: Anti-inflammatory Activity Evaluation

Inflammation is a key pathological process in numerous diseases, and indazole derivatives like benzydamine are known to possess anti-inflammatory properties.[3][5] This activity is often mediated through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways like NF-κB.[16][17]

Primary Screening: In Vitro Enzyme Inhibition

A direct and efficient primary screen is to assess the compound's ability to inhibit COX-1 and COX-2 enzymes.

Recommended Assay: COX (ovine/human) Inhibitor Screening Assay Kit (Colorimetric or Fluorometric).

-

Principle: These kits measure the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate is monitored in the presence and absence of the test compound.

-

Causality of Choice: This in vitro assay provides a rapid and direct measure of enzyme inhibition, allowing for the determination of potency (IC₅₀) and selectivity (COX-1 vs. COX-2).

Secondary Screening: Cell-Based Pathway Analysis

A positive hit from the enzyme assay should be validated in a cellular context. The NF-κB signaling pathway is a central regulator of inflammation.[18]

Recommended Assay: NF-κB Reporter Gene Assay.[18]

-

Principle: Use a stable cell line (e.g., HEK293) containing a luciferase reporter gene under the control of an NF-κB response element. Inflammation is induced with TNF-α, and the compound's ability to suppress luciferase expression is measured.[18]

-

Causality of Choice: This assay confirms that the compound can modulate a key inflammatory pathway within a living cell, providing more physiologically relevant data than a simple enzyme assay.

Caption: Workflow for screening anti-inflammatory activity.

Part 4: Antimicrobial Activity Evaluation

The indazole scaffold has also been identified in compounds with antibacterial and antifungal properties.[1][6][19] Therefore, a broad-spectrum antimicrobial screen is a valuable component of the overall biological evaluation.

Primary Screening: Qualitative Assessment

The disk diffusion method is a standard, qualitative technique for initial antimicrobial screening.[20][21]

Recommended Assay: Kirby-Bauer Disk Diffusion Test.[20]

-

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[20][21]

-

Causality of Choice: This method is simple, cost-effective, and allows for the simultaneous testing of the compound against a wide range of bacteria and fungi.

Experimental Protocol: Disk Diffusion

-

Inoculation: Prepare a standardized inoculum (0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Swab the inoculum evenly across the surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound (e.g., 30 µ g/disk ) to the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition in millimeters.

Secondary Screening: Quantitative Potency

If a zone of inhibition is observed, the next step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC).

Recommended Assay: Broth Microdilution Method.[22][23]

-

Principle: Two-fold serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth after incubation.[23]

-

Causality of Choice: This is the gold-standard method for determining the quantitative potency of an antimicrobial agent, providing a crucial parameter (MIC value) for comparing its efficacy against different organisms and standard antibiotics.[22]

Data Presentation: Hypothetical Antimicrobial Data

| Microorganism | Gram Stain | Zone of Inhibition (mm) | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 18 | 16 |

| Escherichia coli | Negative | 12 | 64 |

| Pseudomonas aeruginosa | Negative | 0 | >128 |

| Candida albicans | N/A (Fungus) | 15 | 32 |

Conclusion and Future Directions

This guide provides a structured, evidence-based framework for the initial biological activity screening of this compound. By systematically evaluating its anticancer, anti-inflammatory, and antimicrobial potential, researchers can efficiently identify and validate its most promising therapeutic applications. Positive results in any of these areas would warrant further investigation, including more advanced mechanistic studies, in vivo efficacy testing in relevant animal models, and comprehensive ADME/Tox profiling. The indazole scaffold continues to be a rich source of therapeutic innovation, and a thorough evaluation of this novel derivative is a critical step toward unlocking its potential contribution to medicine.

References

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

-

Ighodaro, O. M., & Akinloye, O. A. (2018). First line defence antioxidants-superoxide dismutase (SOD), catalase (CAT) and glutathione peroxidase (GPX): Their fundamental role in the entire antioxidant defence grid. Alexandria Journal of Medicine, 54(4), 287-293. [Link]

-

Talele, T. T. (2016). The “privileged” indazole scaffold: a versatile framework in medicinal chemistry. Journal of medicinal chemistry, 59(19), 8712-8742. [Link]

-

Hoang, N. X., Hoang, V. H., Ngo, T., Vu, T. Y., & Tran, P. T. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

-

Kumar, V., et al. (2022). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Hepatoma Research. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

-

Wayne, P. A. (2018). Performance standards for antimicrobial disk susceptibility tests. Clsi. [Link]

-

Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. [Link]

-

World Organisation for Animal Health. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. WOAH. [Link]

-

Shaikh, A. A., et al. (2022). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Hepatoma Research. [Link]

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]

-

Yoo, H., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 88, 117377. [Link]

-

Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8645. [Link]

-

Kool, J., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 187, 541-547. [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Rajesh, B., et al. (2023). DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. ResearchGate. [Link]

-

Kumar, V., et al. (2021). A review of indazole derivatives in pharmacotherapy of inflammation. Innovat International Journal of Medical & Pharmaceutical Sciences, 6(5), 7-12. [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15957-15967. [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Parbhane, M., et al. (2022). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts (IJCRT). [Link]

-

Slideshare. (n.d.). Screening models for inflammatory drugs. [Link]

-

Aslantürk, Ö. S. (2018). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. IntechOpen. [Link]

-

Loux, J. J., Smith, S., & Salem, H. (1977). Antiinflammatory activity: evaluation of a new screening procedure. Inflammation, 2(2), 125-130. [Link]

-

Vogel, H. G. (Ed.). (2008). Drug discovery and evaluation: pharmacological assays. Springer Science & Business Media. [Link]

-

Kumar, N., et al. (2025). Synthesis and evaluation of the anti-microbial activity of some Schiff bases of 1H-Indazole. World Journal of Advanced Research and Reviews. [Link]

-

Mishra, R., et al. (2022). In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. Current drug discovery technologies, 19(3), e060122200071. [Link]

-

Rajesh, B., et al. (2023). development of 1h-indazole derivatives as anti-inflammatory agents using computational methods. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. [Link]

-

Das, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(10), 2419. [Link]

-

Das, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

-

Boster Bio. (n.d.). Cytotoxicity Assays | Life Science Applications. [Link]

-

ResearchGate. (n.d.). Indazole-based antiinflammatory and analgesic drugs. [Link]

-

ResearchGate. (n.d.). Antibacterial activity of indazole derivatives (5a-o). [Link]

-

Kumar, A., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(13), 5183. [Link]

-

Sahoo, B., et al. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current organic chemistry, 26(11), 1083–1103. [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. [Link]

-

Zhang, Y., et al. (2025). Synthesis of 1H-indazole: A combination of experimental and theoretical studies. ResearchGate. [Link]

-

Upmanyu, N., et al. (2016). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. [Link]

-

Lai, A. Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijcrt.org [ijcrt.org]

- 11. ijprajournal.com [ijprajournal.com]

- 12. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journal.hep.com.cn [journal.hep.com.cn]

- 20. mdpi.com [mdpi.com]

- 21. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 22. ovid.com [ovid.com]

- 23. integra-biosciences.com [integra-biosciences.com]

Unraveling the Molecular Blueprint: A Mechanistic Hypothesis for 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indazole scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents.[1][2][3] This guide puts forth a detailed mechanistic hypothesis for the novel compound, 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole. Drawing upon the extensive body of research surrounding indazole derivatives, we postulate that this compound primarily functions as a kinase inhibitor, with potential secondary effects on inflammatory signaling pathways. This document will provide a comprehensive exploration of this hypothesis, supported by detailed experimental protocols and visual workflows, to empower researchers in the scientific community to rigorously test and validate these assertions.

Introduction: The Privileged Indazole Scaffold

Indazole-containing molecules have garnered significant attention due to their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[4][5][6] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its importance in drug design.[1][6] The versatility of the indazole ring system allows for extensive chemical modification, enabling the fine-tuning of potency and selectivity towards various biological targets. The subject of this guide, this compound, possesses key structural features—a bulky cyclohexyl group, a fluorine atom, and a methyl group—that are hypothesized to contribute to its specific molecular interactions and biological effects.

The Primary Hypothesis: A Novel Kinase Inhibitor

We hypothesize that this compound exerts its primary biological effects through the inhibition of one or more protein kinases. This hypothesis is predicated on the well-established role of the indazole scaffold in kinase inhibitor design.[1][2] Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

Proposed Target Kinase Families

Based on the activities of structurally related indazole derivatives, we propose that this compound is likely to target one or more of the following kinase families:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Many indazole-based compounds are potent VEGFR inhibitors, playing a critical role in blocking angiogenesis, a key process in tumor growth and metastasis.[1]

-

Fibroblast Growth Factor Receptors (FGFRs): Overactivity of FGFRs is implicated in various cancers, making them a prime target for therapeutic intervention.[4][7]

-

Aurora Kinases: These serine/threonine kinases are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[1][8]

-

Proviral Integration site for Moloney murine leukemia virus (Pim) Kinases: Pim kinases are involved in cell survival and proliferation, and their inhibitors are being explored as anticancer agents.[4][5]

Hypothesized Signaling Pathway

The inhibition of these kinases by this compound is expected to disrupt downstream signaling cascades, leading to anti-proliferative and pro-apoptotic effects in cancer cells. A generalized representation of this hypothesized pathway is depicted below:

Figure 1: Hypothesized kinase inhibition pathway of this compound.

Secondary Hypothesis: Modulation of Inflammatory Pathways

In addition to kinase inhibition, a substantial body of evidence points to the anti-inflammatory properties of indazole derivatives.[9][10][11] Therefore, we propose a secondary hypothesis that this compound may also exert anti-inflammatory effects, potentially through the inhibition of cyclooxygenase-2 (COX-2).

Proposed Anti-Inflammatory Mechanism

The inhibition of COX-2 would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain. This dual-action profile—kinase inhibition and anti-inflammation—would make this compound a particularly interesting candidate for cancers with a significant inflammatory component.

Figure 2: Hypothesized anti-inflammatory mechanism of action.

Experimental Validation: A Step-by-Step Guide

To rigorously test our hypotheses, a multi-faceted experimental approach is required. The following protocols are designed to systematically investigate the mechanism of action of this compound.

Experimental Workflow

Figure 3: A comprehensive experimental workflow to elucidate the mechanism of action.

Detailed Experimental Protocols

-

Objective: To identify the primary kinase targets of this compound.

-

Methodology:

-

Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test the compound against a broad panel of human kinases (e.g., 400+ kinases).

-

Perform initial screening at a single high concentration (e.g., 10 µM).

-

Follow up with dose-response curves for any kinases showing significant inhibition (>50%) to determine the IC50 values.

-

-

Expected Outcome: Identification of a set of candidate kinases that are potently inhibited by the compound.

-

Objective: To confirm the inhibition of the identified target kinases in a cellular context.

-

Methodology:

-

Select a cancer cell line known to be dependent on the signaling pathway of the identified target kinase.

-

Treat the cells with varying concentrations of this compound for a specified time.

-

Lyse the cells and perform SDS-PAGE and Western blotting.

-

Probe the blots with antibodies against the phosphorylated and total forms of the downstream substrates of the target kinase.

-

-

Expected Outcome: A dose-dependent decrease in the phosphorylation of the downstream substrates, confirming on-target activity.

-

Objective: To assess the cellular consequences of kinase inhibition.

-

Methodology:

-

Cell Cycle Analysis: Treat cancer cells with the compound for 24-48 hours. Fix and stain the cells with propidium iodide (PI) and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assay: Treat cells with the compound for 24-48 hours. Stain with Annexin V-FITC and PI and analyze by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[12]

-

-

Expected Outcome: Arrest of the cell cycle at a specific phase (e.g., G2/M for Aurora kinase inhibitors) and a dose-dependent increase in apoptosis.

-

Objective: To evaluate the direct inhibitory effect of the compound on COX-2 activity.

-

Methodology:

-

Utilize a commercial COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical).

-

Perform the assay according to the manufacturer's instructions, testing a range of concentrations of this compound.

-

-

Expected Outcome: A dose-dependent inhibition of COX-2 activity, confirming the secondary hypothesis.

Data Presentation

| Experiment | Metric | Hypothesized Outcome for this compound |

| Kinase Panel Screen | % Inhibition at 10 µM | >50% inhibition of specific kinases (e.g., VEGFR, FGFR, Aurora) |

| In Vitro Kinase Assay | IC50 (nM) | Potent inhibition of selected kinases (low nM range) |

| Western Blot | Ratio of Phospho-protein to Total Protein | Dose-dependent decrease |

| Cell Cycle Analysis | % Cells in G2/M Phase | Dose-dependent increase |

| Apoptosis Assay | % Annexin V Positive Cells | Dose-dependent increase |

| COX-2 Inhibition Assay | IC50 (µM) | Moderate to potent inhibition |

Conclusion

The proposed mechanistic hypotheses for this compound, centered on kinase inhibition with a potential secondary anti-inflammatory role, are firmly grounded in the extensive literature on indazole-based compounds. The experimental framework outlined in this guide provides a clear and logical path for the rigorous scientific investigation of this promising molecule. The elucidation of its precise mechanism of action will be a critical step in its potential development as a novel therapeutic agent.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (URL: [Link])

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

-

Indazole Derivatives: Promising Anti-tumor Agents - PubMed. (URL: [Link])

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: [Link])

-

Recent Advances in the Development of Indazole‐based Anticancer Agents. (URL: [Link])

-

(PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS - ResearchGate. (URL: [Link])

-

Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats - Hep Journals. (URL: [Link])

-

(PDF) Indazole Derivatives: Promising Anti-tumor Agents - ResearchGate. (URL: [Link])

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. (URL: [Link])

-

Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) | Bentham Science Publishers. (URL: [Link])

-

Structures of kinase inhibitors containing an indazole moiety - ResearchGate. (URL: [Link])

-

development of 1h-indazole derivatives as anti-inflammatory agents using computational methods - Semantic Scholar. (URL: [Link])

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (URL: [Link])

-

Indazole-based antiinflammatory and analgesic drugs - ResearchGate. (URL: [Link])

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journal.hep.com.cn [journal.hep.com.cn]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

In silico modeling of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

An In-Depth Technical Guide to the In Silico Modeling of 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide presents a comprehensive, in-silico-driven workflow for the characterization of a novel indazole derivative, this compound. We navigate the computational pipeline from initial ligand construction and physicochemical assessment to advanced molecular simulations and property predictions. This document serves as a technical manual for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the strategic rationale behind each computational choice. By simulating a real-world drug discovery scenario, we illustrate how computational modeling can de-risk, accelerate, and guide the efficient development of new chemical entities.[3][4][5]

Foundational Analysis: Ligand Preparation and Physicochemical Profiling

The journey of any in silico investigation begins with the molecule itself. The accuracy of all subsequent predictions is contingent upon a high-quality, energetically favorable three-dimensional representation of the ligand. This initial phase focuses on building the molecule and performing a preliminary assessment of its drug-like properties.

Rationale for Meticulous Ligand Preparation

A poorly prepared ligand structure, with incorrect bond lengths, angles, or an unstable conformation, will produce meaningless results in docking and simulation studies. The objective is to find a low-energy conformation that is representative of how the molecule would exist in a biological system. This is achieved through geometry optimization, a process that adjusts the atomic coordinates to minimize the potential energy of the structure.[6]

Experimental Protocol: 3D Structure Generation and Energy Minimization

-

2D Sketching: Using a chemical drawing tool such as BIOVIA Draw or ChemDraw, the 2D structure of this compound is created.

-

Conversion to 3D: The 2D structure is imported into a molecular modeling program like Avogadro.[6] The software generates an initial 3D conformation.

-

Force Field Selection: A suitable force field (e.g., MMFF94 or UFF) is selected for energy minimization. These force fields are collections of equations and parameters that calculate the potential energy of a molecule based on its atomic arrangement.

-

Geometry Optimization: An energy minimization algorithm (e.g., Steepest Descent followed by Conjugate Gradients) is executed. This process iteratively adjusts the molecular geometry to find a local energy minimum, resulting in a stable 3D structure.

-

Output: The final, optimized 3D structure is saved in a standard format, such as .mol2 or .pdb, for use in subsequent steps.

Caption: Workflow for Ligand Preparation and Optimization.

Initial Physicochemical and Drug-Likeness Assessment

Before committing computational resources to intensive simulations, a preliminary assessment of "drug-likeness" is crucial. Lipinski's Rule of Five provides a set of heuristics to evaluate if a compound possesses properties that would make it a likely orally active drug in humans.[6]

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight (MW) | 246.3 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol-Water Partition Coefficient) | 3.8 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 2 (N atoms) | ≤ 10 | Yes |

| Conclusion | Likely Drug-Like | ||

| Caption: Predicted Physicochemical Properties and Rule of Five Compliance. |

Structure-Based Investigation: Molecular Docking

With a prepared ligand, we can now investigate its potential biological targets. Based on the activities of similar indazole-containing compounds, which are known to act as kinase inhibitors, we hypothesize that this compound may target a member of the Fibroblast Growth Factor Receptor (FGFR) family.[1] Molecular docking will allow us to predict the binding mode and affinity of our compound within the ATP-binding pocket of an FGFR kinase.[4][6]

The Principle of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[7] It uses a scoring function to estimate the binding affinity, which is often expressed in kcal/mol. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. This technique is instrumental in virtual screening and lead optimization.[4]

Experimental Protocol: Docking with AutoDock Vina

-

Receptor Acquisition: The 3D crystal structure of a target protein, such as FGFR1 kinase (e.g., PDB ID: 4V04), is downloaded from the Protein Data Bank (PDB).[6]

-

Receptor Preparation: Using software like AutoDock Tools or UCSF Chimera, the receptor structure is prepared by:

-

Ligand Preparation: The optimized 3D structure of this compound is loaded and also converted to the .pdbqt format, which includes defining rotatable bonds.

-

Grid Box Definition: A "grid box" is defined around the known ATP-binding site of the receptor. This box specifies the search space within which the docking algorithm will attempt to place the ligand.[7]

-

Execution of Docking: The AutoDock Vina software is run from the command line, specifying the prepared receptor, ligand, and grid box parameters as input.[7]

-